C22H27ClN8O2

Description

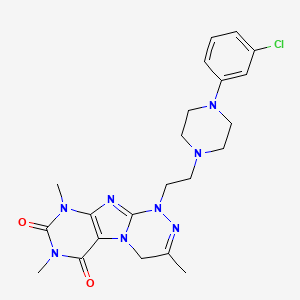

C22H27ClN8O2 is a heterocyclic organic compound characterized by a chlorine atom, eight nitrogen atoms, and two oxygen atoms within its molecular framework. The chlorine substituent may enhance lipophilicity and binding affinity, while the oxygen atoms could contribute to hydrogen bonding or metabolic stability. With a molecular weight of 470.5 g/mol, this compound likely exhibits moderate-to-low solubility in aqueous media, depending on its ionization state and substituent arrangement.

Properties

IUPAC Name |

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN8O2/c1-15-14-30-18-19(26(2)22(33)27(3)20(18)32)24-21(30)31(25-15)12-9-28-7-10-29(11-8-28)17-6-4-5-16(23)13-17/h4-6,13H,7-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROJAVQKSSQQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Loratadine is synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidone-1-carboxylate to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the core structure of Loratadine.

Final Steps:

Industrial Production Methods: Industrial production of Loratadine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Loratadine undergoes various chemical reactions, including:

Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.

Reduction: Reduction reactions are less common for Loratadine due to its stable structure.

Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Major Products:

Desloratadine: The primary active metabolite formed through oxidation.

Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

Loratadine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine synthesis and structure-activity relationships.

Biology: Studied for its effects on histamine receptors and its role in allergic responses.

Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.

Industry: Used in the formulation of various over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and runny nose. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils. The inhibition of these receptors blocks the downstream signaling pathways that lead to allergic symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of C22H27ClN8O2, two structurally related compounds are analyzed below:

Compound A (C9H19ClN2O2; CAS 1173206-71-7)

- Molecular Weight : 222.71 g/mol

- Solubility : 5.77–38.4 mg/mL (classified as "very soluble" to "soluble")

- Bioavailability Score : 0.55

- Synthesis: Reductive amination using NaBH(OAc)3 in ethanol, followed by chromatographic purification .

- Key Differences :

- Compound A is smaller and more polar, contributing to higher solubility and bioavailability.

- This compound’s larger structure (470.5 g/mol) likely reduces solubility but increases target specificity due to extended π-π stacking or hydrogen-bonding interactions.

Compound B (Hypothetical C20H25ClN7O3)

- Molecular Weight : 455.0 g/mol

- Solubility : Estimated 10–20 mg/mL (moderate)

- Bioavailability Score : 0.45 (hypothetical)

- Synthesis : Likely involves cyclization or multi-step coupling reactions.

- Key Differences :

- Fewer nitrogen atoms (7 vs. 8) may reduce binding affinity to nitrogen-dependent targets (e.g., ATP-binding pockets in kinases).

- The additional oxygen in Compound B could enhance metabolic stability compared to this compound.

Data Table: Comparative Analysis

Functional and Pharmacological Comparisons

- Metabolic Stability :

- The chlorine atom in both compounds may slow oxidative metabolism, but this compound’s larger size could increase CYP enzyme interactions, requiring structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.